molecular formula C21H17FN4 B5651039 2-(3,5-Dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-6-phenylpyrimidine

2-(3,5-Dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-6-phenylpyrimidine

Cat. No.: B5651039
M. Wt: 344.4 g/mol
InChI Key: IEWFXMKNNAHDLV-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-6-phenylpyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups, a fluorophenyl group, and a phenylpyrimidine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-6-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylpyrazole with 4-fluorobenzaldehyde to form an intermediate, which is then reacted with phenylpyrimidine under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-6-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,5-Dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-6-phenylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylpyrazol-1-yl)-4-(4-chlorophenyl)-6-phenylpyrimidine
  • 2-(3,5-Dimethylpyrazol-1-yl)-4-(4-bromophenyl)-6-phenylpyrimidine
  • 2-(3,5-Dimethylpyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine

Uniqueness

Compared to similar compounds, 2-(3,5-Dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-6-phenylpyrimidine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4/c1-14-12-15(2)26(25-14)21-23-19(16-6-4-3-5-7-16)13-20(24-21)17-8-10-18(22)11-9-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWFXMKNNAHDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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